molecular formula C10H16N4O B1456250 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol CAS No. 1353979-16-4

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

Cat. No.: B1456250
CAS No.: 1353979-16-4
M. Wt: 208.26 g/mol
InChI Key: CLGRAYAKVOCLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methylamino group at the 6-position and a piperidin-4-ol moiety, making it a versatile molecule for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of metabotropic glutamate receptor 1 (mGluR1) in brain cells, which plays a crucial role in neurotransmission and synaptic plasticity . Additionally, it impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a selective inhibitor of certain protein kinases, such as JAK1, with high specificity . This inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. Furthermore, the compound can modulate gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cell growth and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating cellular signaling pathways and gene expression. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methylamino group and the piperidin-4-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylamino-pyrimidin-4-yl)piperidine-4-carbonitrile
  • 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-yl)methanol

Uniqueness

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRAYAKVOCLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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